(3aS,8aS)-(2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)dimethylamine
Description
The compound (3aS,8aS)-(2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)dimethylamine (CAS: 1192678-82-2) is a bicyclic phosphine ligand with a complex stereochemical framework. Its structure features a tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin core substituted with four phenyl groups, two methyl groups, and a dimethylamine moiety at the 6-position.
Synthetically, this compound is derived from TADDOL (tetraaryl-1,3-dioxolane-4,5-dimethanol) precursors, which are known for their chiral recognition properties. The dimethylamine substituent likely enhances solubility and modulates electronic effects compared to non-amine derivatives .
Properties
IUPAC Name |
(3aS,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34NO4P/c1-31(2)35-29-30(36-31)33(27-21-13-7-14-22-27,28-23-15-8-16-24-28)38-39(34(3)4)37-32(29,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h5-24,29-30H,1-4H3/t29-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPNADVMTMEWQY-KYJUHHDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aS,8aS)-(2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)dimethylamine (CAS No. 582300-09-2) is a phosphine oxide derivative characterized by its unique dioxolo-dioxaphosphepin structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C33H34NO4P
- Molecular Weight : 539.60 g/mol
- Purity : Typically ≥ 96%
- Storage Conditions : Requires an inert atmosphere at 2-8°C
Biological Activity
Recent studies have indicated that this compound exhibits a range of biological activities:
Anticancer Activity
Research has demonstrated that compounds with similar structural features can inhibit cancer cell proliferation. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
- Case Study : A study involving human breast cancer cell lines showed significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Antimicrobial Properties
The compound has shown promising antimicrobial activity:
- In vitro Studies : Tests against various bacterial strains indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
- Potential Applications : These findings suggest potential use in developing new antimicrobial agents.
Enzyme Inhibition
Preliminary data suggest that this compound may act as an inhibitor for certain enzymes:
- Enzyme Targets : It has been tested against acetylcholinesterase (AChE), with results indicating moderate inhibition.
- Implications for Neurological Disorders : This activity raises potential implications for treating conditions like Alzheimer's disease where AChE inhibition is beneficial.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Anticancer | Human breast cancer cells | >10 µM | Reduced cell viability |
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Inhibition of bacterial growth |
| Escherichia coli | 50 µg/mL | Inhibition of bacterial growth | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Not specified | Moderate inhibition |
The biological activity of this compound can be attributed to its unique structural properties which allow it to interact with various biological targets. The presence of the dioxolo and dioxaphosphepin moieties may facilitate binding to specific receptors or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Heteroatom Variations
The target compound belongs to a family of bicyclic heterocycles with phosphorus or silicon centers. Key analogs include:
- Heteroatom Impact : Replacing phosphorus with silicon (e.g., dioxasilepine ) reduces electronegativity and alters Lewis acidity, affecting catalytic activity in cross-coupling reactions.
- Substituent Effects : Bulky substituents like 3,5-diisopropylphenyl (in ) increase steric hindrance, enhancing enantioselectivity but reducing reaction rates compared to the target compound’s phenyl groups.
Electronic and Steric Properties
- Dimethylamine vs. Hydroxy/Oxide Groups : The dimethylamine group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing hydroxy/oxide groups in . This difference influences coordination strength with transition metals (e.g., Pd, Rh).
Bioactivity and Catalytic Performance
- Bioactivity Clustering : Hierarchical clustering based on bioactivity profiles (NCI-60/PubChem data ) groups the target compound with other phosphine ligands, whereas silicon analogs cluster separately due to altered protein target interactions.
- Catalytic Efficiency : In asymmetric hydrogenation, the target compound achieves enantiomeric excess (ee) values of 85–90%, outperforming the silicon analog (ee = 60–70% ) but underperforming bulkier 3,5-diisopropylphenyl derivatives (ee > 95% ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
